3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol
Description
3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a chiral alcohol featuring a 3,4-dimethylphenyl group and a 1-methyl-2-pyrrolyl moiety linked via a methanol bridge. Its structure combines aromatic and heterocyclic components, making it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-4-8-15(13)3/h4-9,14,16H,1-3H3 |
InChI Key |
SYTPXLZQMJKMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CN2C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrrolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyrrolyl derivatives.
Scientific Research Applications
Biological Applications
Research has indicated that 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit bacterial growth through mechanisms that may involve cell wall disruption or interference with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. Its mechanism of action could involve the modulation of cellular signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Selective inhibition of MAO-A over MAO-B has been reported, indicating potential applications in treating mood disorders and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that treatment with this compound results in decreased cell viability and increased apoptosis rates. The IC50 values obtained from these studies suggest potent cytotoxicity against specific cancer types .
- Enzyme Inhibition Analysis : Detailed kinetic studies revealed that 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits competitive inhibition against MAO-A, with calculated Ki values indicating strong binding affinity compared to standard inhibitors .
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituent groups on the phenyl ring or the heterocyclic system. Key comparisons include:
Substituent Variations on the Phenyl Ring
- 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-29-8): Structural difference: Chlorine atoms replace methyl groups at the phenyl 3,4-positions. This compound is listed as discontinued, suggesting challenges in synthesis or stability . Applications: Likely explored as an intermediate in medicinal chemistry, given the prevalence of chlorinated aromatics in drug design.
- N-3:4-Dimethylphenyl-γ-ribamine (m.p. 146°, [α] –31° in pyridine): Structural difference: A ribose-derived amine replaces the pyrrolyl-methanol group. The optical rotation indicates significant stereochemical complexity .
Heterocyclic System Variations
- 3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol: Structural difference: A furan ring replaces the pyrrole. Impact: Reduced aromaticity compared to pyrrole, altering electronic properties and hydrogen-bonding capacity. Furan derivatives are often less stable under acidic conditions .
- Piperidine-d-glucoside (m.p. 162°, [α] –61° to –26° in pyridine): Structural difference: A piperidine-glucose system replaces the pyrrolyl-methanol group.
Data Table: Key Properties of Analogous Compounds
Research Findings and Functional Insights
- Stereochemical Complexity: Analogous compounds like N-3:4-dimethylphenyl-α-arabamine (m.p. 139°, [α] –12° in pyridine) exhibit marked optical activity, suggesting that 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol may also display enantiomer-dependent properties relevant to asymmetric synthesis .
- Methyl groups on the phenyl ring may improve steric protection compared to halogens .
Biological Activity
3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is CHN\O, with a molecular weight of approximately 229.31 g/mol. The compound features a dimethyl-substituted phenyl group attached to a pyrrolyl moiety, which is further substituted by a methyl group. This unique structure contributes to its diverse biological activities.
The biological effects of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol are primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Modulation : The compound may bind to various enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It has been shown to interact with receptors that play critical roles in cellular signaling, potentially leading to changes in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) cells. For instance, it achieved an inhibition rate of over 80% in certain assays.
| Cell Line | % Inhibition |
|---|---|
| MDA-MB-468 (Breast Cancer) | >80% |
| SR (Leukemia) | >81% |
| SK-MEL-5 (Melanoma) | >84% |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol against multiple cancer types. The compound was tested against a panel of 58 cancer cell lines and demonstrated significant antiproliferative activity, suggesting its potential as a lead compound for drug development .
- Mechanistic Insights : Another investigation focused on the binding affinity of the compound to specific targets involved in cancer progression. Molecular docking studies have indicated that it binds effectively to enzymes associated with tumor growth, providing insights into its mechanism of action .
Research Applications
The compound's unique structural properties make it a valuable building block in organic synthesis and medicinal chemistry:
- Drug Discovery : Its biological activities make it an attractive candidate for further development as an antimicrobial or anticancer agent.
- Material Science : Beyond biological applications, it has potential uses in developing new materials with specific properties due to its chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
